N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a complex molecular framework that includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
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Introduction of the Benzoyl Group: : The benzoyl group can be introduced via Friedel-Crafts acylation, where the tetrahydroquinoline is treated with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
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Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 2-ethoxy-5-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
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Reduction: : Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to a hydroxyl group.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide has shown potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific biological context, but may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
Uniqueness
Compared to these similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide stands out due to the presence of the ethoxy and methyl groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-23-14-11-18(2)16-24(23)32(29,30)26-21-13-12-19-10-7-15-27(22(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVUNPXJKWUSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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